alpha-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-beta-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)-
CAS No.: 18304-13-7
Cat. No.: VC21043721
Molecular Formula: C36H46N8O11
Molecular Weight: 766.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18304-13-7 |
|---|---|
| Molecular Formula | C36H46N8O11 |
| Molecular Weight | 766.8 g/mol |
| IUPAC Name | 3-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-cyanoethoxy)-2,5-bis(2-cyanoethoxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-cyanoethoxy)oxan-2-yl]methoxy]propanenitrile |
| Standard InChI | InChI=1S/C36H46N8O11/c37-9-1-17-45-25-28-30(48-20-4-12-40)32(50-22-6-14-42)33(51-23-7-15-43)35(53-28)55-36(27-47-19-3-11-39)34(52-24-8-16-44)31(49-21-5-13-41)29(54-36)26-46-18-2-10-38/h28-35H,1-8,17-27H2/t28-,29-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |
| Standard InChI Key | XCKPLVGWGCWOMD-YYEYMFTQSA-N |
| Isomeric SMILES | C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COCCC#N)OCCC#N)OCCC#N)COCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
| SMILES | C(COCC1C(C(C(C(O1)OC2(C(C(C(O2)COCCC#N)OCCC#N)OCCC#N)COCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
| Canonical SMILES | C(COCC1C(C(C(C(O1)OC2(C(C(C(O2)COCCC#N)OCCC#N)OCCC#N)COCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
Introduction
Structural Characteristics and Identification
Alpha-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-beta-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)- is a complex glycoside that combines structural elements of glucose and fructose. The compound features a glucopyranose ring linked to a fructofuranose unit through a glycosidic bond, with both sugar units extensively modified with cyanoethyl groups at specific positions. This dual sugar structure creates a unique molecular architecture that distinguishes it from simpler carbohydrate derivatives.
The compound is characterized by the following identification parameters:
Table 1: Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 18304-13-7 |
| Molecular Formula | C36H46N8O11 |
| Molecular Weight | 766.8 g/mol |
| VCID | VC21043721 |
The IUPAC name of this compound is 3-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-cyanoethoxy)-2,5-bis(2-cyanoethoxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-cyanoethoxy)oxan-2-yl]methoxy]propanenitrile, which reflects its complex stereochemistry and substitution pattern. The multiple stereogenic centers create a defined three-dimensional structure that is crucial for its physical properties and potential interactions with biological systems.
The compound's structural complexity is further illustrated by its Standard InChI identifier: InChI=1S/C36H46N8O11/c37-9-1-17-45-25-28-30(48-20-4-12-40)32(50-22-6-14-42)33(51-23-7-15-43)35(53-28)55-36(27-47-19-3-11-39)34(52-24-8-16-44)31(49-21-5-13-41)29(54-36)26-46-18-2-10-38/h28-35H,1-8,17-27H2/t28-,29-,30-,31-,32+,33-,34+,35-,36+/m1/s1.
Physical and Chemical Properties
Alpha-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-beta-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)- possesses distinctive physical and chemical properties that are largely influenced by the presence of multiple cyanoethyl groups attached to the carbohydrate scaffold. These cyanoethyl groups significantly alter the compound's behavior compared to unmodified disaccharides.
Solubility and Stability
Applications and Research Significance
Alpha-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-beta-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)- offers potential applications across multiple scientific domains due to its unique structural features and modified physicochemical properties.
Applications in Organic Chemistry
In the realm of organic chemistry, this compound serves as:
-
A specialized reagent in synthetic pathways requiring defined stereochemistry
-
A model compound for studying regioselective functionalization of complex carbohydrates
-
A precursor for the preparation of more elaborate oligosaccharide derivatives
The controlled arrangement of cyanoethyl groups provides a platform for studying the influence of systematic substitution patterns on carbohydrate properties.
| Property | Alpha-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-beta-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)- | Related Methyl α-D-Glucopyranoside Derivatives |
|---|---|---|
| Molecular Weight | 766.8 g/mol | Variable (typically lower) |
| Functional Groups | Multiple cyanoethyl groups | Various (acyl, aromatic, halogenated) |
| Solubility Profile | Enhanced in organic solvents | Dependent on specific modifications |
| Potential Applications | Organic synthesis, biochemical research | Antibacterial, antifungal activities |
Structure-Activity Relationships and Comparative Analysis
The structure of Alpha-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-beta-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)- presents interesting opportunities for structure-activity relationship studies. The presence of multiple cyanoethyl groups at defined positions creates a distinctive electronic environment that influences how this molecule might interact with biological targets or participate in chemical reactions.
Research on related compounds indicates that the pattern and nature of substituents on glucopyranoside scaffolds significantly impact their properties and potential applications. For example, studies on methyl α-D-glucopyranoside derivatives have shown that modifications with acyl chains of varying lengths or aromatic groups with different substitution patterns lead to distinct differences in thermodynamic stability, reactivity, and biological activity.
The presence of cyano groups specifically may contribute to potential interactions with biological targets. The nitrile functionality can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which could influence binding to protein targets. Additionally, the relatively hydrophobic nature of the cyanoethyl chains may promote interactions with hydrophobic pockets in proteins or enhance membrane permeability in biological systems.
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